DYRKtide

Description

Substrate Specificity Profiling

This compound’s defined sequence allows systematic exploration of DYRK1A’s preference for serine versus threonine phosphorylation. While both residues are accepted, serine exhibits a 2.3-fold higher catalytic efficiency (kcat/Km) due to better alignment with the kinase’s catalytic base (Asp307). Mutagenesis studies using this compound analogs have also revealed tolerance for hydrophobic residues (e.g., valine, alanine) at the P+1 position, challenging earlier assumptions about strict proline dependence.

Inhibitor Screening and Drug Discovery

Pharmaceutical researchers employ this compound in mobility shift assays to quantify inhibitor potency. For instance, the pan-kinase inhibitor staurosporine shows an IC50 of 820 nM against DYRK1A in assays using this compound as the substrate. Structural comparisons with natural substrates have further guided the design of selective inhibitors, such as harmine derivatives that exploit DYRK1A’s unique cysteine residues.

Mechanistic Studies of Autophosphorylation

DYRK1A undergoes autophosphorylation at tyrosine 321 during maturation, a process essential for its activation. This compound-based assays have demonstrated that this autophosphorylation primes the kinase for subsequent serine/threonine kinase activity, a dual-specificity mechanism shared with other DYRK family members.

Properties

Molecular Formula |

C79H135N31O17 |

|---|---|

Molecular Weight |

1791.1 g/mol |

IUPAC Name |

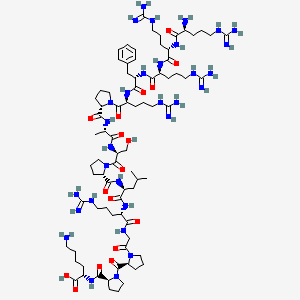

(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C79H135N31O17/c1-44(2)40-53(66(118)100-48(22-10-32-93-76(84)85)63(115)97-42-60(112)107-36-17-29-59(107)73(125)110-39-16-28-58(110)69(121)103-52(74(126)127)21-7-8-30-80)105-70(122)57-27-15-38-109(57)72(124)55(43-111)106-61(113)45(3)98-68(120)56-26-14-37-108(56)71(123)51(25-13-35-96-79(90)91)102-67(119)54(41-46-18-5-4-6-19-46)104-65(117)50(24-12-34-95-78(88)89)101-64(116)49(23-11-33-94-77(86)87)99-62(114)47(81)20-9-31-92-75(82)83/h4-6,18-19,44-45,47-59,111H,7-17,20-43,80-81H2,1-3H3,(H,97,115)(H,98,120)(H,99,114)(H,100,118)(H,101,116)(H,102,119)(H,103,121)(H,104,117)(H,105,122)(H,106,113)(H,126,127)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H4,90,91,96)/t45-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |

InChI Key |

MHTXZHOYPJLNHB-VOCFVMJUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Functionalization

This compound is synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry on a PEG-polystyrene resin. The C-terminal amino acid (lysine) is anchored to the resin through a acid-labile linker, such as Wang or Rink amide resin, ensuring stability during iterative coupling cycles. Resin swelling properties are optimized using dichloromethane (DCM) or dimethylformamide (DMF), with bead sizes typically ranging from 75–150 μm to maximize surface area.

Sequential Amino Acid Coupling

The peptide sequence is assembled from C- to N-terminus using the following steps per cycle:

- Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min) removes the Fmoc group, monitored by UV absorbance at 301 nm.

- Amino Acid Activation : Fmoc-protected amino acids (4-fold excess) are activated with O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF.

- Coupling : Activated amino acids are added to the resin under nitrogen agitation for 1–2 hours, achieving >99% coupling efficiency per cycle.

Challenges : The poly-arginine motif (RRR) necessitates extended coupling times (3–4 hours) and double coupling steps due to steric hindrance and side-chain interactions.

Cleavage and Side-Chain Deprotection

TFA-Mediated Cleavage

Post-synthesis, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), water (2.5%), and triisopropylsilane (TIPS, 2.5%) for 2–4 hours. This simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tert-butyl for serine and threonine).

Precipitation and Washing

The crude peptide is precipitated in cold diethyl ether, centrifuged, and washed repeatedly to remove organic residues. Yield typically exceeds 70% for a 15-mer peptide like this compound.

Purification and Quality Control

Reverse-Phase HPLC

Crude this compound is purified using a C18 column with a gradient of 5–60% acetonitrile in 0.1% TFA over 30 minutes. Purity thresholds exceed 95%, as validated by analytical HPLC.

Typical HPLC Conditions

| Parameter | Value |

|---|---|

| Column | Waters XBridge C18, 5 μm, 4.6 × 250 mm |

| Flow Rate | 1 mL/min |

| Detection | UV at 214 nm |

| Retention Time | 12.8 ± 0.5 min |

Mass Spectrometry Confirmation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 1791.15 Da; theoretical: 1791.15 Da). Minor impurities (<2%) are attributed to deletion sequences or oxidation byproducts.

Scale-Up and Industrial Production

Automated SPPS Systems

Large-scale synthesis employs continuous-flow reactors with in-line UV monitoring to optimize coupling efficiency. Batch sizes up to 1 kg have been reported, with cycle times reduced to 30 minutes per amino acid.

Analytical Validation in Kinase Assays

DYRK1A and DYRK2 Activity

This compound serves as a substrate in ADP-Glo and Cook assays, with kinetic parameters validated across multiple studies:

| Kinase | $$ K_m $$ (μM) | $$ V_{max} $$ (nmol/min/mg) | IC₅₀ (nM) for Inhibitors |

|---|---|---|---|

| DYRK1A | 118 ± 15 | 12.4 ± 1.2 | 24–110 |

| DYRK2 | 95 ± 10 | 10.8 ± 0.9 | 13–342 |

Phosphorylation at the central serine residue (RRRFRPA SPLRGPPK) is confirmed via $$^{33}$$P-ATP incorporation and phosphocellulose paper binding.

Challenges and Optimization Strategies

Side Reactions and Byproducts

Solubility Enhancement

The N-terminal poly-arginine motif confers high solubility (>10 mg/mL in aqueous buffers), negating the need for solubility tags.

Applications in Drug Discovery

This compound has been integral in identifying selective kinase inhibitors (e.g., compound 27, IC₅₀ = 24 nM for DYRK1A) and validating phosphoproteomic targets like 4E-BP1 and STIM1. Its use in high-throughput screens has accelerated the development of therapeutics for Alzheimer’s disease and diabetes.

Chemical Reactions Analysis

Types of Reactions: DYRKtide primarily undergoes phosphorylation reactions. It is designed to be efficiently phosphorylated by DYRK1A, which adds a phosphate group to specific serine or threonine residues in the peptide sequence .

Common Reagents and Conditions: The phosphorylation reaction typically involves the use of adenosine triphosphate (ATP) as the phosphate donor. The reaction is carried out in a buffer solution at a physiological pH, with the presence of magnesium ions to facilitate the transfer of the phosphate group .

Major Products: The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be used as a substrate in various biochemical assays to study the activity of DYRK1A and related kinases .

Scientific Research Applications

Role in Diabetes Research

Recent studies have demonstrated that DYRK1A inhibitors, including DYRKtide, significantly promote the proliferation of pancreatic β-cells. This is crucial for developing regenerative therapies for diabetes. In an organoid model of human islets, this compound was shown to enhance insulin secretion and balance glucagon levels, outperforming other compounds like harmine . This suggests a potential therapeutic application in Type 1 and Type 2 diabetes management.

| Study | Findings | Implications |

|---|---|---|

| PMC8467532 | This compound promotes β-cell proliferation and insulin secretion | Potential for diabetes treatment through regenerative medicine |

Neurodegenerative Disease Research

DYRK1A has been implicated in neurodegenerative diseases such as Alzheimer's disease and Down syndrome. This compound's role as a substrate allows researchers to study its phosphorylation effects on tau proteins, which are critical in the pathology of these diseases. Increased DYRK1A activity correlates with tau hyperphosphorylation, leading to neurofibrillary tangles . This positions this compound as a valuable tool for understanding tau pathology and developing targeted therapies.

| Disease | Mechanism | Research Application |

|---|---|---|

| Alzheimer's Disease | Phosphorylation of tau by DYRK1A | Investigating tau pathology and potential therapeutic targets |

| Down Syndrome | Altered neuronal development | Understanding developmental impacts of DYRK1A |

Cancer Research

The DYRK family of kinases, including DYRK1A and DYRK2, has been associated with various cancers. This compound facilitates the study of these kinases' roles in tumorigenesis by serving as a substrate for phosphorylation assays. Research indicates that modulation of DYRK activity can influence cell cycle regulation and apoptosis in cancer cells . Thus, this compound is instrumental in elucidating the molecular mechanisms underlying cancer progression.

| Cancer Type | Role of DYRK Kinases | Potential Applications |

|---|---|---|

| Breast Cancer | Regulation of cell cycle | Targeting DYRK pathways for therapy |

| Colorectal Cancer | Modulation of apoptosis | Investigating therapeutic interventions |

Cellular Growth and Size Regulation

DYRK1A is essential for maintaining cell size across various cell types. Studies using this compound have shown that knockdown or overexpression of DYRK1A affects cellular growth dynamics significantly . This application is crucial for understanding how dysregulation of cell size contributes to developmental disorders and cancer.

| Cell Type | Effect of DYRK1A Modulation | Research Implication |

|---|---|---|

| HEK293 Cells | Reduced size with knockdown | Insights into growth regulation mechanisms |

| SH-SY5Y Cells | Increased size with overexpression | Understanding neuronal growth |

Mechanism of Action

DYRKtide exerts its effects by serving as a substrate for DYRK1A, which phosphorylates specific serine or threonine residues in the peptide sequence. This phosphorylation event is crucial for the regulation of various cellular processes. DYRK1A is involved in multiple signaling pathways, including those related to cell cycle control, neuronal differentiation, and synaptic transmission .

Comparison with Similar Compounds

Insights :

- This compound’s reliance on arginine at the P−3 position limits its utility for DYRK4, which favors alternative motifs like Pep285 .

- SAPtide’s arginine-independent phosphorylation makes it suitable for studying DYRK4 splice variants .

Kinetic Performance in Inhibitor Screening

This compound is a gold-standard substrate for evaluating DYRK1A inhibitors. Comparative studies with other substrates reveal critical differences:

- Flavone Inhibitors : Quercetin and gossypin showed IC50 values of 1.7 μM and 1.4 μM, respectively, using this compound . These results were validated with full-length DYRK1A, confirming its reliability in ATP-competitive assays .

Technical Advantages and Limitations

Advantages :

Limitations :

- DYRK4 Inefficiency : DYRK4 phosphorylates this compound at 15% the rate of DYRK1A, necessitating alternative substrates for isoform-specific studies .

- Cost : Labeled variants (e.g., 5-FAM-DYRKtide) are expensive (~$71.50–$104.50 per mg) compared to unmodified peptides .

Mutational Analysis of DYRK1A

This compound was critical in identifying tyrosine residues (Tyr-319, Tyr-321) essential for DYRK1A autophosphorylation and catalytic activity. Mutants like Y321F reduced kinase activity by 60–85% in this compound assays, highlighting its role in substrate recognition .

Inhibitor Mechanism Studies

In a flavone inhibitor study, this compound enabled precise measurement of ATP-competitive inhibition, revealing quercetin’s potency (IC50 = 1.7 μM) .

Biological Activity

DYRKtide is a bioactive peptide specifically designed as an optimal substrate for the dual-specificity kinase DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A). This compound has garnered attention due to its significant role in various biological processes, particularly in the context of neurodegenerative diseases and developmental disorders such as Down syndrome. This article explores the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

Overview of DYRK1A

DYRK1A is a member of the DYRK family of protein kinases, which are characterized by their ability to phosphorylate serine and threonine residues while autophosphorylating on tyrosine residues. The activation of DYRK1A involves autophosphorylation at specific tyrosine residues, which is crucial for its catalytic activity. Dysregulation of DYRK1A has been linked to various pathologies, making it a target for therapeutic interventions.

This compound serves as a substrate for DYRK1A, facilitating the phosphorylation process. The efficiency of this phosphorylation is indicated by a Michaelis constant (Km) value of 35 μM, demonstrating a strong affinity for DYRK1A but not for other kinases like ERK2 . This specificity is crucial in research applications where targeted phosphorylation is required.

1. Inhibition Studies

Research has shown that inhibitors targeting DYRK1A can modulate its activity and downstream effects. For example, the compound CaNDY was identified as a potent inhibitor that induces selective degradation of DYRK1A with an IC50 value of 7.9 nM. This study highlights the potential for using this compound in screening assays to evaluate the effects of various inhibitors on DYRK1A activity .

2. Phosphorylation Effects

In cellular assays, compounds like AnnH75 have been demonstrated to reduce phosphorylation levels of known DYRK1A substrates such as SF3B1 and tau without adversely affecting cell viability. This indicates that this compound can be utilized to explore the functional consequences of DYRK1A inhibition in various cellular contexts .

3. Flavones as Inhibitors

Recent studies have identified flavones as effective inhibitors of DYRK1A, showing promising results in promoting insulin secretion and beta-cell proliferation. The interaction between flavones and DYRK1A was confirmed through crystallography, providing insights into how these compounds can modulate kinase activity . This research suggests that combining this compound with flavone inhibitors could enhance therapeutic strategies for metabolic disorders.

Table: Summary of Key Research Findings on this compound

Q & A

Q. How can researchers systematically identify knowledge gaps in DYRKtide's role in kinase signaling pathways?

Methodological Answer: Conduct a systematic literature review using databases (e.g., PubMed, Scopus) with keywords like "this compound," "kinase inhibition," and "mechanistic studies." Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure inquiries, ensuring questions are focused and researchable . For example: "In mammalian cell models (P), how does this compound (I) compared to other kinase inhibitors (C) modulate phosphorylation outcomes (O) over 24-hour exposure (T)?"

Q. What experimental design principles ensure reproducibility in assessing this compound's in vitro efficacy?

Methodological Answer:

- Use dose-response curves to calculate IC50 values, ensuring triplicate technical replicates.

- Include positive controls (e.g., staurosporine) and negative controls (vehicle-only).

- Validate assay conditions (pH, temperature) using protocols from high-impact journals .

- Document all parameters (e.g., enzyme concentration, substrate kinetics) in supplemental materials for replication .

Q. How should researchers formulate hypotheses about this compound's therapeutic potential in neurodegenerative models?

Methodological Answer: Derive hypotheses from gene ontology analysis of DYRK1A-associated pathways (e.g., tau phosphorylation) and prior in vivo studies. Use the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) for qualitative synthesis: "How do neuronal cell lines (S) respond to this compound (PI) in tau aggregation assays (D) evaluated via immunoblotting (E)?" .

Advanced Research Questions

Q. How can contradictory data on this compound's IC50 values across studies be resolved?

Methodological Answer: Perform meta-analysis with subgroup stratification by assay type (e.g., fluorescence vs. radiometric) and cell lines. Use ANOVA to identify variance sources and validate findings via orthogonal assays (e.g., SPR binding kinetics). Address batch-to-batch compound variability through NMR purity checks .

Q. What strategies optimize this compound's kinase selectivity in high-throughput screens?

Methodological Answer:

- Utilize kinome-wide profiling panels (e.g., Eurofins KinaseProfiler™) to assess off-target effects.

- Integrate computational docking (e.g., AutoDock Vina) to predict binding affinities against ATP-binding pockets.

- Refine selectivity via structure-activity relationship (SAR) iterations, focusing on substituent modifications .

Q. How can multi-omics data be integrated to elucidate this compound's downstream effects?

Methodological Answer: Combine transcriptomic (RNA-seq) and phosphoproteomic (LC-MS/MS) datasets. Apply pathway enrichment tools (e.g., DAVID, KEGG) to identify overrepresented signaling cascades. Cross-reference with ChIP-seq data for transcription factor activity linked to DYRK1A .

Data Analysis & Interpretation

Q. What statistical approaches validate this compound's dose-dependent effects in complex models?

Methodological Answer: Use non-linear regression models (e.g., GraphPad Prism) for IC50 curve fitting. Apply Bayesian hierarchical models to account for inter-experiment variability. Report 95% confidence intervals and effect sizes (Cohen’s d) for robustness .

Q. How should researchers address low reproducibility in this compound's cellular uptake assays?

Methodological Answer: Standardize cell culture conditions (e.g., passage number, confluence). Quantify intracellular compound levels via LC-MS/MS and normalize to protein content. Include internal standards (e.g, stable isotope-labeled analogs) to control for extraction efficiency .

Ethical & Technical Challenges

Q. What ethical considerations apply when testing this compound in primary human neurons?

Methodological Answer: Obtain IRB approval for human-derived cells, ensuring donor consent and anonymization. Follow ARRIVE guidelines for transparent reporting of experimental conditions and attrition rates .

Q. How can machine learning improve this compound's SAR predictions?

Methodological Answer: Train random forest models on public kinase inhibitor datasets (e.g., ChEMBL). Use SHAP values to interpret feature importance (e.g., hydrophobic interactions, hydrogen bonding). Validate predictions with in vitro kinase panels .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.